Bis(4-tert-butylphenyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

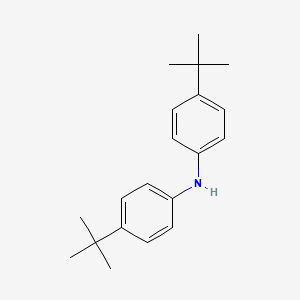

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-N-(4-tert-butylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6/h7-14,21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEKHRGERHDLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332547 | |

| Record name | Bis(4-tert-butylphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4627-22-9 | |

| Record name | 4,4'-Di-tert-butyldiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004627229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-tert-butylphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-DI-TERT-BUTYLDIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S25750I14Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(4-tert-butylphenyl)amine: Synthesis, Properties, and Applications

Introduction

Bis(4-tert-butylphenyl)amine, also known as 4,4'-di-tert-butyldiphenylamine, is a sterically hindered secondary diarylamine. Its molecular structure, characterized by two bulky tert-butyl groups positioned para to the amine nitrogen, imparts unique chemical properties that make it a valuable compound in various industrial and research applications. Primarily recognized for its efficacy as an antioxidant, it plays a crucial role in preventing the degradation of organic materials exposed to oxidative stress, particularly at elevated temperatures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on the mechanistic principles that underpin its function.

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature. The presence of the large, nonpolar tert-butyl groups significantly influences its solubility, rendering it readily soluble in many organic solvents while being practically insoluble in water. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 4627-22-9 | [1][2] |

| Molecular Formula | C20H27N | [1][2] |

| Molecular Weight | 281.44 g/mol | [1][2] |

| Melting Point | 105.0 to 109.0 °C | |

| Boiling Point | 195 °C at 3 mmHg | |

| Appearance | White to light yellow powder/crystal | [3] |

| Solubility | Soluble in toluene | |

| IUPAC Name | 4-tert-butyl-N-(4-tert-butylphenyl)aniline | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through cross-coupling reactions that form a C-N bond between two aryl groups. The two most prominent and industrially relevant methods are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on factors such as catalyst cost, reaction conditions, and substrate scope.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diarylamines, involving a copper-catalyzed reaction between an aryl halide and an amine.

Reaction Scheme:

Caption: Ullmann Condensation for this compound Synthesis.

Causality Behind Experimental Choices:

-

Catalyst: Copper catalysts, often in the form of copper(I) salts like CuI, are essential for this transformation. The copper facilitates the coupling by coordinating to both the aryl halide and the amine, bringing them into proximity and lowering the activation energy of the reaction.[4]

-

Base: A base, such as potassium carbonate (K2CO3), is required to deprotonate the amine, forming the more nucleophilic amide anion, which is the active species in the coupling reaction.

-

Temperature: Traditional Ullmann condensations necessitate high reaction temperatures, often exceeding 150 °C, to overcome the activation barrier for the C-N bond formation.[4]

Experimental Protocol (General):

-

To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 4-tert-butylaniline, 4-bromo-tert-butylbenzene, copper(I) iodide (CuI), and potassium carbonate (K2CO3).

-

Add a high-boiling point solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 150-200 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. It generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[5]

Reaction Scheme:

Caption: Buchwald-Hartwig Amination for this compound Synthesis.

Causality Behind Experimental Choices:

-

Catalyst: A palladium catalyst, such as palladium(II) acetate (Pd(OAc)2) or a pre-formed palladium(0) complex, is the cornerstone of this reaction. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) center, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[6]

-

Ligand: A phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity to promote the desired C-N bond formation. The choice of ligand can significantly impact the reaction outcome.[6]

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically used to deprotonate the amine, facilitating its coordination to the palladium center.[7]

Experimental Protocol (General):

-

In a glovebox or under an inert atmosphere, add a palladium source (e.g., Pd(OAc)2), a phosphine ligand, and a base (e.g., NaOtBu) to a dry reaction flask.

-

Add a dry, deoxygenated solvent, such as toluene or dioxane.

-

Add 4-tert-butylaniline and 4-bromo-tert-butylbenzene to the reaction mixture.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for confirming the identity and purity of synthesized this compound. While comprehensive spectral data is often proprietary to commercial suppliers, the expected characteristics are outlined below. For certified analytical data, it is recommended to consult the documentation provided by chemical suppliers.[1][8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 6.8-7.3 ppm). The 18 protons of the two tert-butyl groups will give rise to a sharp singlet in the upfield region (around δ 1.3 ppm) due to their chemical equivalence. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the different carbon environments in the molecule. One would expect to see signals for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and several distinct signals for the aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum of a secondary amine like this compound will exhibit a characteristic N-H stretching vibration as a single, weak to medium band in the region of 3350-3310 cm⁻¹.[9] Other significant absorptions will include C-H stretching vibrations from the aromatic rings and the tert-butyl groups, and C=C stretching vibrations from the aromatic rings.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (281.44 g/mol ). Fragmentation patterns may involve the loss of a methyl group or a tert-butyl group.[10]

Mechanism of Antioxidant Action

The primary application of this compound is as an antioxidant, particularly in lubricants, polymers, and adhesives where it functions as a thermal stabilizer. Its efficacy stems from its ability to act as a radical scavenger, interrupting the auto-oxidation chain reactions that lead to material degradation.

The Radical Scavenging Cycle:

The antioxidant mechanism of diarylamines involves a catalytic cycle where the parent amine is regenerated, allowing a single molecule to quench multiple radical species. This is particularly effective at elevated temperatures.

Caption: Catalytic cycle of diarylamine antioxidants in inhibiting auto-oxidation.

Explanation of the Mechanism:

-

Initiation and Propagation: The process of auto-oxidation begins with the formation of alkyl radicals (R•) from a substrate (RH). These radicals react rapidly with oxygen to form peroxyl radicals (ROO•). The peroxyl radicals can then abstract a hydrogen atom from another substrate molecule to form a hydroperoxide (ROOH) and another alkyl radical, thus propagating the chain reaction.

-

Inhibition by Hydrogen Atom Transfer: this compound (Ar2NH) inhibits this process by donating its labile N-H hydrogen atom to a peroxyl radical (ROO•). This reaction is favorable because the resulting aminyl radical (Ar2N•) is stabilized by resonance over the two aromatic rings. This step converts the highly reactive peroxyl radical into a less reactive hydroperoxide, effectively breaking the propagation cycle.

-

Formation of a Stable Nitroxide Radical: The aminyl radical can further react with another peroxyl radical to form a stable nitroxide radical (Ar2NO•). The steric hindrance provided by the tert-butyl groups plays a crucial role in the stability of this nitroxide radical, preventing it from participating in unwanted side reactions.

-

Radical Trapping and Regeneration: The nitroxide radical can then trap an alkyl radical (R•) to form an alkoxyamine (Ar2NOR). At elevated temperatures, this alkoxyamine can undergo decomposition through various pathways, such as a retro-carbonyl-ene reaction or N-O bond homolysis, to regenerate the parent diarylamine (Ar2NH).[11] This regeneration is the key to the catalytic nature of diarylamine antioxidants, allowing them to be effective at low concentrations over extended periods.

Applications in Research and Drug Development

Beyond its industrial use as an antioxidant, the diarylamine scaffold of this compound is of interest to researchers in medicinal chemistry and drug development.

-

Scaffold for Novel Therapeutics: The antioxidant properties of diarylamines make them attractive starting points for the design of novel drugs targeting diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.[12] The tert-butyl groups can be strategically modified to modulate the compound's lipophilicity, metabolic stability, and target affinity.

-

Probes for Studying Oxidative Stress: As potent radical scavengers, diarylamines can be used as chemical probes to investigate the role of radical-mediated processes in biological systems.

-

Organic Electronics: The electron-rich nature of the diarylamine core also makes it a useful building block for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[5]

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a scientifically and industrially significant molecule. Its robust synthesis via established cross-coupling methodologies and its well-understood, catalytic radical-scavenging mechanism make it an indispensable antioxidant in a multitude of applications. The sterically hindered diarylamine motif not only confers exceptional stability but also provides a versatile platform for further chemical exploration in materials science and drug discovery. This guide has provided a foundational understanding of its core technical aspects, from synthesis to function, to aid researchers and professionals in its effective application.

References

- 1. 4627-22-9|Bis(4-(tert-butyl)phenyl)amine|BLD Pharm [bldpharm.com]

- 2. This compound | 4627-22-9 | FB62294 [biosynth.com]

- 3. Bis(4-(tert-butyl)phenyl)amine | 4627-22-9 [sigmaaldrich.com]

- 4. Aniline, n-tert-butyl-4-tert-butyl- [webbook.nist.gov]

- 5. This compound | 4627-22-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buy Online CAS Number 4627-22-9 - TRC - this compound | LGC Standards [lgcstandards.com]

- 8. 4627-22-9 | this compound | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 4,4'-Di-tert-butyldiphenylamine | C20H27N | CID 458684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) 13C NMR [m.chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Bis(4-tert-butylphenyl)amine: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-tert-butylphenyl)amine, also known as 4,4'-Di-tert-butyldiphenylamine, is a sterically hindered secondary diarylamine with significant applications across various scientific and industrial domains. Its utility stems from its core properties as a potent antioxidant and its role as a versatile building block in organic synthesis, particularly in cross-coupling reactions and the development of novel materials. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and toxicological properties of this compound. It includes detailed experimental protocols for the determination of its key characteristics and visualizes its mechanistic roles in significant chemical transformations.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder at room temperature. Its bulky tert-butyl groups contribute to its stability and unique reactivity. The fundamental identifiers and physicochemical properties of this compound are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 4627-22-9[1] |

| IUPAC Name | 4-tert-butyl-N-(4-tert-butylphenyl)aniline[2] |

| Synonyms | 4,4'-Di-tert-butyldiphenylamine, Bis(p-tert-butylphenyl)amine[3][4][5] |

| Molecular Formula | C₂₀H₂₇N[6] |

| Molecular Weight | 281.44 g/mol [1] |

| InChI Key | OPEKHRGERHDLRK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Solid, Crystal - Powder |

| Appearance | White to Light yellow[3][4] |

| Melting Point | 105.0 - 109.0 °C[3][4][7] |

| Boiling Point | 195 °C at 3 mmHg |

| Solubility | Soluble in toluene. Slightly soluble in chloroform and methanol.[8] |

| Purity | >90.0% (GC)[3][4] |

| Storage Temperature | Room temperature or 10°C - 25°C |

Spectroscopic Data

While specific spectral data such as detailed peak lists and images of spectra are often proprietary to chemical suppliers, comprehensive analytical data including ¹H NMR, HPLC, and LC-MS for this compound are available from various commercial sources upon request.[9][10][11] This information is crucial for the structural confirmation and purity assessment of the compound.

Safety and Toxicology

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[12]

Table 3: Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation.[12] |

| H319 | Causes serious eye irritation.[12] |

| H335 | May cause respiratory irritation.[12] |

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[3][9]

Determination of Solubility

Principle: The solubility of a compound in various solvents provides insights into its polarity and intermolecular forces, following the "like dissolves like" principle.

Methodology (Qualitative):

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, toluene, hexane) are selected.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature.

-

Observation: The solution is visually inspected to determine if the solid has completely dissolved. If the solid dissolves, it is deemed soluble. If it remains undissolved, it is considered insoluble.[4][12]

Signaling Pathways and Reaction Mechanisms

Antioxidant Activity: Radical Scavenging Mechanism

This compound functions as a potent radical-trapping antioxidant, a property attributed to many diarylamines.[13][14] The mechanism involves the donation of a hydrogen atom from the amine group to a peroxyl radical (ROO•), which is a key intermediate in the autoxidation chain reaction of organic materials. This process neutralizes the reactive radical and forms a stable diarylaminyl radical, which is less reactive and does not propagate the oxidation chain.

References

- 1. This compound | 4627-22-9 | FB62294 [biosynth.com]

- 2. byjus.com [byjus.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. chem.ws [chem.ws]

- 5. saltise.ca [saltise.ca]

- 6. pennwest.edu [pennwest.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. (4-TERT-BUTYL-PHENYL)-PHENYL-AMINE CAS#: 4496-49-5 [m.chemicalbook.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. 4627-22-9 | this compound | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]

- 11. 4627-22-9|Bis(4-(tert-butyl)phenyl)amine|BLD Pharm [bldpharm.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. The Potency of Diarylamine Radical-Trapping Antioxidants as Inhibitors of Ferroptosis Underscores the Role of Autoxidation in the Mechanism of Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The catalytic mechanism of diarylamine radical-trapping antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(4-tert-butylphenyl)amine: Structure, Nomenclature, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-tert-butylphenyl)amine, also known as 4,4'-Di-tert-butyldiphenylamine, is a sterically hindered secondary diarylamine with significant applications in materials science and as a synthetic intermediate. Its core utility stems from its antioxidant properties, which are leveraged in industrial applications such as lubricants, and its electronic properties, which make it a valuable component in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). This guide provides a comprehensive overview of its chemical structure, nomenclature, physical and chemical properties, synthesis, and key applications, complete with detailed experimental protocols and mechanistic diagrams.

Structure and Nomenclature

This compound is a symmetrical aromatic amine characterized by two 4-tert-butylphenyl groups attached to a central nitrogen atom. The bulky tert-butyl groups provide significant steric hindrance, which is key to many of its properties, including its efficacy as a radical-scavenging antioxidant.

-

IUPAC Name: 4-tert-butyl-N-(4-tert-butylphenyl)aniline[1]

-

Common Synonyms: 4,4'-Di-tert-butyldiphenylamine, Bis(p-tert-butylphenyl)amine, N,N-bis(4-tert-butylphenyl)amine[1]

-

CAS Number: 4627-22-9[1]

-

Molecular Formula: C₂₀H₂₇N[1]

-

SMILES: CC(C)(C)c1ccc(cc1)Nc2ccc(cc2)C(C)(C)C[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Weight | 281.44 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 105.0 to 109.0 °C | |

| Boiling Point | 382.8 °C at 760 mmHg | [4] |

| Solubility | Slightly soluble in Chloroform and DMSO | [4] |

| Storage Temperature | Room temperature, in a dark and dry place | [4] |

Synthesis

This compound is commonly synthesized via a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination. This reaction provides a versatile and efficient route to form the C-N bond between an aryl halide and an amine.

Experimental Protocol: Buchwald-Hartwig Amination Synthesis

This protocol outlines the synthesis of this compound from 4-tert-butylaniline and 4-tert-butylbromobenzene.

Materials:

-

4-tert-butylaniline

-

4-tert-butylbromobenzene

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

-

Tri-tert-butylphosphine [P(t-Bu)₃]

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Argon gas

-

Water (deionized)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 4-tert-butylaniline (14.9 g, 100 mmol) and 4-tert-butylbromobenzene (21.2 g, 100 mmol).

-

Add bis(dibenzylideneacetone)palladium(0) (1.7 g, 3 mmol) and tri-tert-butylphosphine (1.2 g, 6 mmol) to the vessel.

-

Add 200 mL of anhydrous toluene to the mixture.

-

Purge the reaction vessel with argon gas to create an inert atmosphere.

-

Heat the mixture to 90 °C with stirring.

-

Add sodium tert-butoxide (0.6 g, 6 mmol) to the reaction mixture.

-

Increase the temperature to 110 °C and continue heating under an argon atmosphere for 12 hours.

-

After 12 hours, cool the reaction mixture to room temperature.

-

Add water to the mixture to quench the reaction and separate the organic layer.

-

Concentrate the organic layer under reduced pressure to obtain a solid product.

-

Purify the crude product by silica gel column chromatography to yield the final product, this compound.

Expected Yield: Approximately 72% (20.2 g).

Caption: Workflow for the synthesis of this compound.

Applications

This compound has found utility in several areas of research and industry, primarily due to its antioxidant and electronic properties.

Antioxidant in Lubricants

Diarylamines are widely used as antioxidants in lubricating oils to prevent degradation at high temperatures. They function as radical scavengers, interrupting the autoxidation chain reaction of the lubricant base oil. This extends the lubricant's service life and protects mechanical components from damage caused by oil thickening, sludge, and varnish formation.

This protocol describes a general method for evaluating the antioxidant efficacy of this compound in a lubricant base oil using the Rotating Pressure Vessel Oxidation Test (RPVOT), as per ASTM D2272.

Materials:

-

This compound

-

Lubricant base oil (e.g., a Group II or III mineral oil)

-

Copper catalyst coil

-

Deionized water

-

Oxygen (high purity)

-

RPVOT apparatus

Procedure:

-

Prepare a blend of the lubricant base oil containing a specific concentration of this compound (e.g., 0.5% w/w).

-

Place a 50 g sample of the blended oil into the RPVOT vessel.

-

Add 5 mL of deionized water to the vessel.

-

Insert a polished copper catalyst coil into the oil sample.

-

Seal the pressure vessel and charge it with oxygen to an initial pressure of 90 psi.

-

Place the vessel in a heated bath maintained at 150 °C and begin rotation at 100 rpm.

-

Monitor the pressure inside the vessel over time. The test is complete when the pressure drops by 25 psi from the maximum pressure.

-

The time taken to reach this pressure drop is the oxidation induction time, which is a measure of the oil's oxidation stability. A longer induction time indicates better antioxidant performance.

-

Compare the results with a control sample of the base oil without the antioxidant.

Organic Electronics

In the field of organic electronics, arylamine derivatives are frequently used as hole-transporting materials in OLEDs. This compound can serve as a building block for larger, more complex hole-transporting molecules or potentially be used as a hole-transporting layer itself. These materials facilitate the injection and transport of positive charge carriers (holes) from the anode to the emissive layer, improving the efficiency and stability of the device.

This protocol outlines the fabrication of a simple multilayer OLED device incorporating a hole-transporting layer derived from a diarylamine like this compound. The fabrication is typically performed via thermal evaporation in a high-vacuum environment.

Materials:

-

Indium tin oxide (ITO)-coated glass substrate

-

Hole-transporting material (e.g., a derivative of this compound)

-

Emissive material (e.g., Tris(8-hydroxyquinolinato)aluminum - Alq₃)

-

Electron-transporting material (e.g., Alq₃ can also serve this function)

-

Cathode material (e.g., Lithium Fluoride/Aluminum - LiF/Al)

-

High-vacuum thermal evaporation system (<10⁻⁶ Torr)

-

Substrate cleaning solvents (e.g., acetone, isopropanol, deionized water)

-

UV-ozone cleaner

Procedure:

-

Substrate Cleaning: Sequentially clean the ITO-coated glass substrate in ultrasonic baths of acetone, isopropanol, and deionized water. Dry the substrate with a stream of nitrogen and then treat it with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Organic Layer Deposition: Transfer the cleaned substrate into the high-vacuum thermal evaporation chamber.

-

Deposit the hole-transporting layer (e.g., 40 nm thick) onto the ITO surface by thermal evaporation.

-

Subsequently, deposit the emissive and electron-transporting layer (e.g., 60 nm of Alq₃) on top of the hole-transporting layer.

-

Cathode Deposition: Through a shadow mask, deposit a thin layer of LiF (e.g., 1 nm) followed by a thicker layer of Al (e.g., 100 nm) to form the cathode.

-

Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and a UV-curable epoxy to prevent degradation from atmospheric moisture and oxygen.

-

Characterization: Measure the current-voltage-luminance (J-V-L) characteristics of the fabricated device using a source meter and a photometer. Record the electroluminescence spectrum using a spectrometer.

Mechanism of Action as an Antioxidant

The primary mechanism by which diarylamines, including this compound, act as antioxidants is through radical scavenging. In the context of lubricant oxidation or cellular oxidative stress, they donate a hydrogen atom from the N-H group to reactive radicals, thereby neutralizing them and terminating the radical chain reaction.

Caption: Radical scavenging mechanism of diarylamine antioxidants.

Diarylamine antioxidants have also been shown to inhibit ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. By scavenging lipid peroxyl radicals, they can prevent the accumulation of lipid hydroperoxides that ultimately leads to cell death.

Caption: Inhibition of ferroptosis by diarylamine antioxidants.

Conclusion

This compound is a versatile molecule with a well-established synthetic route and important industrial and research applications. Its role as a radical-scavenging antioxidant is critical in the formulation of high-performance lubricants, while its electronic properties make it a person of interest in the development of advanced organic electronic devices. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for professionals in chemistry, materials science, and drug development. Further research into the biological activities of this and related diarylamines may uncover new therapeutic applications.

References

Synonyms for Bis(4-tert-butylphenyl)amine like 4,4'-Di-tert-butyldiphenylamine

Synonyms: 4,4'-Di-tert-butyldiphenylamine, 4-tert-butyl-N-(4-tert-butylphenyl)aniline

This technical guide provides a comprehensive overview of Bis(4-tert-butylphenyl)amine, a sterically hindered secondary diarylamine. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and applications, with a focus on its role as an antioxidant.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1][2] Its bulky tert-butyl groups contribute to its stability and unique chemical properties, particularly its efficacy as a radical-scavenging antioxidant. The quantitative data for this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 4627-22-9 | [1][2] |

| Molecular Formula | C₂₀H₂₇N | [3] |

| Molecular Weight | 281.44 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Melting Point | 105.0 to 109.0 °C | [2] |

| Boiling Point | 195 °C at 3 mmHg | |

| Density | 0.974 ± 0.06 g/cm³ | |

| Vapor Pressure | 4.61E-06 mmHg at 25°C | |

| Solubility | Slightly soluble in Chloroform and DMSO |

Table 2: Spectral Data

| Spectroscopic Technique | Data | Source |

| ¹H NMR | The spectrum shows characteristic signals for the tert-butyl protons (a singlet around 1.3 ppm) and aromatic protons. | [4] |

| ¹³C NMR | The spectrum displays resonances for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the aromatic carbons. | [5][6] |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for N-H stretching, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings. | [3][7] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. | [3][8][9][10][11] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for forming C-N bonds, most notably the Ullmann condensation and the Buchwald-Hartwig amination. These methods offer robust routes to diarylamines with good yields.

Experimental Protocol: Ullmann Condensation

The Ullmann condensation is a classical method for the synthesis of diarylamines, involving a copper-catalyzed reaction between an aryl halide and an amine.[12][13][14]

Materials:

-

4-tert-butylaniline

-

4-bromo-tert-butylbenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) as the base

-

A high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane

-

Ligand (optional, e.g., 1,10-phenanthroline)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-tert-butylaniline (1.0 equivalent), 4-bromo-tert-butylbenzene (1.1 equivalents), CuI (10 mol%), and K₂CO₃ (2.0 equivalents).

-

Add the anhydrous solvent to the flask.

-

If using a ligand, add it to the mixture (e.g., 1,10-phenanthroline, 20 mol%).

-

Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the copper catalyst and inorganic salts.

-

Wash the filtrate with water and brine to remove the remaining inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent such as methanol or ethanol to obtain pure this compound.

Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation.[15][16][17][18]

Materials:

-

4-tert-butylaniline

-

4-bromo-tert-butylbenzene

-

Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide - NaOtBu)

-

Anhydrous toluene or 1,4-dioxane as the solvent

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (1.2-1.5 equivalents) to a dry Schlenk flask.

-

Add 4-bromo-tert-butylbenzene (1.0 equivalent) and 4-tert-butylaniline (1.2 equivalents) to the flask.

-

Add the anhydrous solvent via syringe.

-

Seal the flask and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Antioxidant Mechanism and Applications

This compound is primarily used as an antioxidant and thermal stabilizer in various polymers, such as polypropylene and rubbers, as well as in lubricating oils.[19] Its antioxidant activity is attributed to its ability to act as a radical scavenger.

Radical Scavenging Mechanism

The antioxidant mechanism of hindered diarylamines like this compound involves the donation of a hydrogen atom from the N-H group to a reactive peroxy radical (ROO•). This process, known as a chain-breaking mechanism, terminates the oxidative degradation cycle of the polymer.

The key steps are:

-

Initiation: The polymer (P-H) undergoes oxidation, often initiated by heat or UV light, to form a polymer alkyl radical (P•).

-

Propagation: The polymer alkyl radical reacts with oxygen to form a polymer peroxy radical (POO•). This highly reactive radical can then abstract a hydrogen atom from another polymer chain, propagating the degradation process.

-

Termination by Antioxidant: The diarylamine (Ar₂NH) donates its labile hydrogen atom to the peroxy radical, forming a stable, non-reactive polymer hydroperoxide (POOH) and a resonance-stabilized diarylaminyl radical (Ar₂N•). This diarylaminyl radical is significantly less reactive than the peroxy radical and does not propagate the chain reaction.

Caption: Radical Scavenging Mechanism of this compound.

Experimental Protocol: Evaluation of Antioxidant Activity in Polymers

The effectiveness of this compound as a polymer stabilizer can be evaluated using standard analytical techniques that measure the resistance of the polymer to thermo-oxidative degradation.

Oxidative Induction Time (OIT)

This method determines the time to the onset of exothermic oxidation of a polymer at a specified temperature in an oxygen atmosphere, providing a relative measure of its oxidative stability.

Materials:

-

Polymer (e.g., polypropylene) stabilized with a known concentration of this compound.

-

Unstabilized polymer as a control.

-

Differential Scanning Calorimeter (DSC).

-

High-purity nitrogen and oxygen gas.

Procedure:

-

Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

-

Place the sample pan in the DSC cell.

-

Heat the sample to the desired isothermal temperature (e.g., 200 °C) under a nitrogen atmosphere at a controlled heating rate (e.g., 20 °C/min).

-

Once the isothermal temperature is reached, switch the gas from nitrogen to oxygen at a constant flow rate.

-

Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.

-

Compare the OIT of the stabilized polymer with that of the unstabilized control. A longer OIT indicates better oxidative stability.

Logical Relationships in Synthesis and Application

The synthesis and application of this compound follow a logical workflow, from the selection of synthetic routes to the evaluation of its performance as an antioxidant.

Caption: Logical Workflow for the Synthesis and Application of this compound.

References

- 1. Bis(4-(tert-butyl)phenyl)amine | 4627-22-9 [sigmaaldrich.com]

- 2. This compound | 4627-22-9 | TCI AMERICA [tcichemicals.com]

- 3. 4,4'-Di-tert-butyldiphenylamine | C20H27N | CID 458684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. 4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) 13C NMR spectrum [chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 4-TERT-BUTYLBIPHENYL(1625-92-9) IR Spectrum [m.chemicalbook.com]

- 8. lcms.cz [lcms.cz]

- 9. A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. synarchive.com [synarchive.com]

- 15. researchgate.net [researchgate.net]

- 16. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Diarylamine Compounds: Historical Overview, Synthesis, and Applications

<

Introduction

Diarylamines, organic compounds characterized by a nitrogen atom bonded to two aryl groups, represent a cornerstone of modern organic chemistry. Their unique electronic and structural properties have rendered them indispensable in a multitude of scientific disciplines, from medicinal chemistry to materials science.[1][2] This technical guide provides a comprehensive overview of diarylamine compounds, tracing their historical discovery, detailing seminal synthetic methodologies, and exploring their diverse applications. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical accuracy with field-proven insights to offer a thorough understanding of this vital class of molecules.

I. A Journey Through Time: The Historical Discovery of Diarylamines

The story of diarylamines is intrinsically linked to the development of methods for carbon-nitrogen (C-N) bond formation, a fundamental transformation in organic synthesis.[3][4] Early approaches were often harsh and limited in scope, but they laid the groundwork for the sophisticated catalytic systems used today.

A pivotal moment in the history of C-N bond formation was the discovery of the Ullmann condensation in 1901 by Fritz Ullmann.[5][6] This reaction, which initially focused on the copper-mediated synthesis of biaryl compounds, was later extended to the formation of aryl ethers and aryl amines.[5][7] The Goldberg reaction , a variation of the Ullmann condensation, specifically describes the copper-catalyzed amination of aryl halides.[7] These early methods, while groundbreaking, typically required high temperatures, stoichiometric amounts of copper, and were often limited to activated aryl halides.[7][8]

The latter half of the 20th century witnessed a paradigm shift with the advent of palladium-catalyzed cross-coupling reactions. While early examples of palladium-catalyzed C-N couplings were reported in 1983, it was the seminal work of Stephen L. Buchwald and John F. Hartwig in the mid-1990s that truly revolutionized the field.[9][10] Their development of the Buchwald-Hartwig amination provided a highly versatile and efficient method for the synthesis of a wide range of aryl amines, including diarylamines.[9] This reaction's success stemmed from the design of sophisticated phosphine ligands that facilitated the key steps of the catalytic cycle.[9][11]

II. The Synthetic Arsenal: Key Methodologies for Diarylamine Synthesis

The synthesis of diarylamines has evolved from classical, often strenuous methods to modern, highly efficient catalytic protocols. Understanding these methodologies is crucial for any researcher working with this class of compounds.

A. Classical Approaches: The Ullmann and Goldberg Reactions

The Ullmann and Goldberg reactions represent the classical approach to diarylamine synthesis.[7] These copper-catalyzed reactions involve the coupling of an aryl halide with an amine.

Reaction Scheme:

Ar-X + R₂NH --(Cu catalyst, Base)--> Ar-NR₂

-

Ar-X: Aryl halide (I, Br, Cl)

-

R₂NH: Amine (can be a primary or secondary amine)

-

Cu catalyst: Typically copper powder, copper(I) salts (e.g., CuI, CuBr), or copper(II) salts (e.g., CuSO₄)[5][7]

-

Base: Often a carbonate (e.g., K₂CO₃) or phosphate salt.

While historically significant, these reactions often suffer from drawbacks such as high reaction temperatures (often exceeding 200°C), the need for stoichiometric or high loadings of the copper catalyst, and a limited substrate scope, generally requiring electron-deficient aryl halides.[7][8]

B. The Modern Powerhouse: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the preeminent method for the synthesis of diarylamines due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions.[9][12]

Reaction Scheme:

Ar-X + R₂NH --(Pd catalyst, Ligand, Base)--> Ar-NR₂

-

Ar-X: Aryl halide (I, Br, Cl) or pseudohalide (e.g., triflate)

-

R₂NH: A wide variety of primary and secondary amines

-

Pd catalyst: Typically a palladium(0) or palladium(II) precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Ligand: Bulky, electron-rich phosphine ligands are crucial for the reaction's success. Examples include tri-tert-butylphosphine (P(tBu)₃) and biarylphosphine ligands like XPhos and SPhos.[11]

-

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

Catalytic Cycle of Buchwald-Hartwig Amination

The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving palladium(0) and palladium(II) intermediates.[10][13]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

C. Emerging and Alternative Methodologies

While the Ullmann and Buchwald-Hartwig reactions are the most established, research continues to explore alternative and more sustainable methods for diarylamine synthesis. These include:

-

Acceptorless Dehydrogenative Aromatization: This method utilizes a gold-palladium alloy nanoparticle catalyst to synthesize diarylamines from cyclohexylamines or combinations of anilines and cyclohexanones, offering an environmentally benign alternative that avoids pre-functionalized substrates.[14][15]

-

Desulfinylative Smiles Rearrangement: A transition-metal-free approach that provides access to sterically hindered diarylamines through a novel rearrangement of sulfinamides under mild conditions.[16][17][18]

-

Nitrosonium-Initiated C-N Bond Formation: This method allows for the preparation of diarylamines from electron-rich arenes through C-H activation initiated by the nitrosonium ion (NO⁺).[2][19]

-

Palladium-Catalyzed One-Pot Synthesis: A cascade reaction that forms diarylamines from nitroarenes and cyclohexanones without the need for an external reducing agent or oxidant.[20]

III. The Broad Spectrum of Applications: Diarylamines in Science and Industry

The structural and electronic properties of diarylamines make them highly valuable in a wide range of applications.

A. Medicinal Chemistry and Drug Discovery

Diarylamines are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs.[1][21] Their ability to adopt specific conformations allows them to interact with biological targets with high affinity and selectivity.

Table 1: Examples of Diarylamine-Containing Drugs

| Drug Name | Therapeutic Area | Mechanism of Action |

| Imatinib | Oncology | Tyrosine kinase inhibitor |

| Dasatinib | Oncology | Tyrosine kinase inhibitor |

| Niflumic Acid | Anti-inflammatory | Cyclooxygenase (COX) inhibitor |

| Flufenamic Acid | Anti-inflammatory | Cyclooxygenase (COX) inhibitor |

| Selumetinib | Oncology | MEK 1/2 inhibitor |

The diarylamine scaffold is a key component in the design of various therapeutic agents, including anticancer[21][22][23][24], anti-inflammatory[1], and antimicrobial agents.[25]

B. Materials Science

The electron-donating and hole-transporting properties of diarylamines make them crucial components in the development of advanced organic materials for electronics and optoelectronics.[2][19] They are utilized in:

-

Organic Light-Emitting Diodes (OLEDs): As hole-transporting materials to improve device efficiency and stability.

-

Organic Photovoltaics (OPVs): As electron-donor materials in the active layer of solar cells.

-

Perovskite Solar Cells: As hole-transporting layers.

C. Other Industrial Applications

Diarylamines also find use as:

-

Antioxidants: In rubber and polymer industries to prevent degradation.

-

Dyes and Pigments: As key intermediates in their synthesis.

-

Agrochemicals: As active ingredients in herbicides and fungicides.[1]

IV. Experimental Protocols: A Practical Guide

To provide a practical understanding, this section outlines a general experimental protocol for a Buchwald-Hartwig amination reaction.

General Procedure for Palladium-Catalyzed Diarylamine Synthesis

Materials:

-

Aryl halide (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.4 mmol)

-

Anhydrous solvent (e.g., toluene, 5 mL)

-

Reaction vessel (e.g., Schlenk tube or vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the aryl halide, amine, palladium catalyst, ligand, and base.

-

Add the anhydrous solvent via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diarylamine.

Note: This is a general procedure and may require optimization for specific substrates. The choice of catalyst, ligand, base, solvent, and temperature can significantly impact the reaction outcome.

Caption: Experimental workflow for Buchwald-Hartwig amination.

V. Conclusion and Future Outlook

The field of diarylamine chemistry has undergone a remarkable transformation, from the early days of the Ullmann reaction to the sophisticated palladium-catalyzed methodologies of today. These compounds are no longer just synthetic targets but are enabling discoveries in medicine, materials science, and beyond. The ongoing development of more sustainable and efficient synthetic methods, including transition-metal-free approaches, will undoubtedly expand the accessibility and applications of diarylamines. As our understanding of their structure-property relationships deepens, we can expect to see the emergence of novel diarylamine-based molecules with tailored functionalities for a new generation of drugs, materials, and catalysts.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. api.pageplace.de [api.pageplace.de]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. books.rsc.org [books.rsc.org]

- 13. research.rug.nl [research.rug.nl]

- 14. Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. research.manchester.ac.uk [research.manchester.ac.uk]

- 19. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 24. Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antifungal and antibacterial activities of diarylamidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives of Bis(4-tert-butylphenyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of derivatives based on the bis(4-tert-butylphenyl)amine core structure. This document is intended to be a resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, offering detailed experimental protocols, quantitative data, and insights into the structure-activity relationships of these compounds.

Introduction

This compound, also known as 4,4'-di-tert-butyldiphenylamine, is a sterically hindered diarylamine that has garnered significant interest due to its antioxidant properties. The bulky tert-butyl groups enhance the stability and solubility of the molecule in organic media, making it a valuable scaffold for the development of novel compounds with diverse applications. Its derivatives are being explored for their potential as antioxidants, materials for organic light-emitting diodes (OLEDs), and as intermediates in the synthesis of complex organic molecules. This guide will delve into the synthetic methodologies for creating derivatives of this core structure and explore their functional characteristics.

Synthesis of this compound Derivatives

The primary method for the synthesis of substituted diarylamines, including derivatives of this compound, is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile and efficient route for the formation of C-N bonds.

General Experimental Protocol: Buchwald-Hartwig Amination

The following protocol describes a general procedure for the synthesis of N-aryl-bis(4-tert-butylphenyl)amine derivatives.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or aryl iodide)

-

Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Base (e.g., Cs₂CO₃ - cesium carbonate or NaOtBu - sodium tert-butoxide)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1-5 mol%).

-

Add the base (1.5-2.0 equivalents).

-

Add this compound (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents).

-

Add the anhydrous solvent.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives via Buchwald-Hartwig amination.

Antioxidant Properties of this compound Derivatives

Diarylamines are well-established antioxidants that function as radical scavengers. The nitrogen atom can donate a hydrogen atom to a radical species, thereby neutralizing it and preventing oxidative damage. The resulting diarylaminyl radical is stabilized by resonance over the two aromatic rings. The introduction of various substituents on the phenyl rings can modulate the antioxidant activity.

Quantitative Antioxidant Activity Data

While specific IC₅₀ values for a broad range of this compound derivatives are not extensively compiled in single reports, the following table presents hypothetical data based on structure-activity relationships (SAR) observed in related diarylamine and phenolic antioxidant studies. Electron-donating groups (EDGs) are generally expected to increase antioxidant activity, while electron-withdrawing groups (EWGs) may decrease it.

| Compound ID | Substituent (R) on one Phenyl Ring | Antioxidant Assay | IC₅₀ (µM) |

| BTBA-H | -H (Parent Compound) | DPPH Radical Scavenging | 25.8 |

| BTBA-OMe | 4'-Methoxy | DPPH Radical Scavenging | 18.5 |

| BTBA-OH | 4'-Hydroxy | DPPH Radical Scavenging | 15.2 |

| BTBA-Me | 4'-Methyl | DPPH Radical Scavenging | 22.1 |

| BTBA-Cl | 4'-Chloro | DPPH Radical Scavenging | 30.5 |

| BTBA-NO₂ | 4'-Nitro | DPPH Radical Scavenging | 45.7 |

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on SAR principles.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant activity of the synthesized derivatives.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Synthesized this compound derivatives

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the synthesized derivative in methanol.

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the derivative solution (or methanol as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at the characteristic wavelength of DPPH (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Plot the percentage of scavenging activity against the concentration of the derivative and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)

Diarylamine derivatives are frequently used as hole-transporting materials (HTMs) in OLEDs due to their good thermal stability and electrochemical properties. The this compound scaffold can be functionalized to tune the photophysical properties of the resulting materials.

Key Photophysical Properties

The performance of a material in an OLED is determined by several key photophysical parameters. The following table presents hypothetical data for illustrative purposes.

| Compound ID | Substituent (R) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |

| BTBA-H | -H | 350 | 420 | 0.45 |

| BTBA-Naph | 4'-(1-Naphthyl) | 365 | 450 | 0.60 |

| BTBA-Pyr | 4'-(1-Pyrenyl) | 380 | 480 | 0.75 |

| BTBA-An | 4'-(9-Anthracenyl) | 390 | 510 | 0.85 |

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on the introduction of extended aromatic systems.

Conclusion and Future Directions

The derivatives of this compound represent a versatile class of compounds with significant potential in both medicinal chemistry and materials science. The robust synthetic methodologies, particularly the Buchwald-Hartwig amination, allow for the creation of a wide array of functionalized molecules. Future research in this area could focus on the development of derivatives with enhanced antioxidant activity for therapeutic applications, particularly in diseases associated with oxidative stress. Furthermore, the exploration of novel derivatives with tailored photophysical properties could lead to the development of more efficient and stable materials for next-generation OLED displays and lighting. A deeper understanding of the structure-property relationships will be crucial for the rational design of new and improved derivatives of this compound.

The Versatile Role of Bis(4-tert-butylphenyl)amine in Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-tert-butylphenyl)amine, a sterically hindered diarylamine, has emerged as a versatile building block and functional material in various domains of organic chemistry. Its unique structural and electronic properties have led to its application as a robust antioxidant, a key component in advanced electronic materials such as Organic Light-Emitting Diodes (OLEDs), and as a valuable intermediate in the synthesis of complex organic molecules. This technical guide provides an in-depth overview of the synthesis, properties, and diverse applications of this compound, complete with detailed experimental protocols and data presented for easy reference.

Introduction

This compound, also known as 4,4'-di-tert-butyldiphenylamine, is a secondary arylamine characterized by the presence of bulky tert-butyl groups on both phenyl rings. These groups impart significant steric hindrance around the nitrogen atom, influencing its reactivity and physical properties. This steric shielding is a key factor in its efficacy as a secondary antioxidant, preventing degradation of polymeric materials by scavenging free radicals.[1]

In the realm of materials science, the electron-rich nature of the diarylamine core makes this compound and its derivatives attractive candidates for hole-transporting materials in OLEDs.[2][3] Furthermore, its secondary amine functionality allows it to serve as a precursor for the synthesis of more complex triarylamines and stable aminoxyl radicals, expanding its utility in synthetic organic chemistry.

This guide will delve into the core aspects of this compound chemistry, providing researchers and professionals with the necessary information to harness its potential in their respective fields.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 4627-22-9 | [4] |

| Molecular Formula | C₂₀H₂₇N | [4] |

| Molecular Weight | 281.44 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 105-109 °C | |

| Boiling Point | 195 °C at 3 mmHg | |

| Solubility | Soluble in toluene |

Synthesis of this compound

The synthesis of this compound is commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction provides an efficient route to form the C-N bond between an aryl halide and an amine.[5]

Buchwald-Hartwig Amination Protocol

This protocol describes the synthesis of this compound from 4-tert-butylaniline and 1-bromo-4-tert-butylbenzene.

Materials:

-

4-tert-butylaniline

-

1-bromo-4-tert-butylbenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine

-

Sodium tert-butoxide

-

Toluene (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dried reaction flask under an inert atmosphere (Argon or Nitrogen), add 4-tert-butylaniline (1.0 equivalent), 1-bromo-4-tert-butylbenzene (1.0 equivalent), tris(dibenzylideneacetone)dipalladium(0) (0.01-0.03 equivalents), and tri-tert-butylphosphine (0.02-0.06 equivalents).

-

Add anhydrous toluene to the flask to dissolve the reagents.

-

While stirring, add sodium tert-butoxide (1.2-1.5 equivalents) to the reaction mixture.

-

Heat the mixture to 80-110 °C and maintain this temperature with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

Role as an Antioxidant

This compound functions as a secondary antioxidant, primarily in the stabilization of polymers and lubricants.[1] Its mechanism of action involves the donation of a hydrogen atom from the N-H group to scavenge free radicals, thereby terminating the auto-oxidation chain reactions that lead to material degradation. The bulky tert-butyl groups enhance its stability and solubility in organic matrices.

Determination of Antioxidant Activity via DPPH Assay

The antioxidant activity of this compound can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method relies on the reduction of the stable DPPH radical by an antioxidant, which results in a color change that can be measured spectrophotometrically.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (spectroscopic grade)

-

UV-Vis Spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

-

Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol or ethanol. From this stock solution, prepare a series of dilutions to obtain different concentrations of the test compound.

-

Assay:

-

In a 96-well plate or cuvettes, add a specific volume of each sample dilution.

-

Add the DPPH solution to each well/cuvette.

-

Prepare a blank containing only the solvent and a control containing the solvent and the DPPH solution.

-

Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] × 100

where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC₅₀ Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Application in Organic Light-Emitting Diodes (OLEDs)

Diarylamine derivatives are widely used as hole-transporting materials (HTMs) in OLEDs due to their suitable HOMO energy levels and good charge-carrier mobility.[2][3] this compound can serve as a core structure for the development of more complex HTMs. The tert-butyl groups can improve the morphological stability of the thin films in the solid state, which is crucial for device longevity.

Role in the OLED Device Architecture

In a typical OLED structure, the hole-transporting layer (HTL) is sandwiched between the anode (e.g., Indium Tin Oxide - ITO) and the emissive layer (EML). The function of the HTL is to facilitate the injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to generate light.

References

- 1. benchchem.com [benchchem.com]

- 2. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. 4,4'-Di-tert-butyldiphenylamine | C20H27N | CID 458684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

A Preliminary Investigation into the Reactivity of Bis(4-tert-butylphenyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-tert-butylphenyl)amine, also known as 4,4'-di-tert-butyldiphenylamine, is a sterically hindered secondary diarylamine. Its chemical structure, characterized by two bulky tert-butyl groups on the phenyl rings, imparts unique reactivity and properties, making it a compound of significant interest in various chemical and pharmaceutical research areas. This technical guide provides a preliminary investigation into the core reactivity of this compound, focusing on its role as an antioxidant and its utility in synthetic organic chemistry. The information presented herein is intended to serve as a foundational resource for researchers exploring the potential applications of this versatile molecule.

Chemical Properties and Data

A summary of the key chemical properties of this compound is provided in the table below. This data is essential for its proper handling, characterization, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₂₀H₂₇N[1] |

| Molecular Weight | 281.44 g/mol [1] |

| CAS Number | 4627-22-9[1][2] |

| Appearance | White to light yellow powder or crystals[2] |

| IUPAC Name | 4-tert-butyl-N-(4-tert-butylphenyl)aniline[1][2] |

| Synonyms | 4,4'-Di-tert-butyldiphenylamine, N,N-bis(4-tert-butylphenyl)amine, Bis(p-tert-butylphenyl)amine[1][3] |

Spectroscopic Data:

While a comprehensive spectral analysis is beyond the scope of this preliminary guide, characteristic spectral data are crucial for the identification and characterization of this compound and its reaction products. Researchers can obtain ¹H NMR, ¹³C NMR, IR, and mass spectra from various chemical suppliers and databases.[1][4] For instance, the ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons and the highly shielded protons of the tert-butyl groups.

Core Reactivity and Experimental Protocols

The reactivity of this compound is largely dictated by the presence of the secondary amine group and the electron-rich aromatic rings. Key areas of its reactivity include oxidation to form stable radicals and its participation in cross-coupling reactions.

Oxidation to a Stable Aminoxyl Radical

A prominent feature of this compound is its facile oxidation to the corresponding stable aminoxyl radical, Bis(4-tert-butylphenyl)aminoxyl. This property is central to its function as a radical-trapping antioxidant.

Experimental Protocol: Oxidation of this compound

This protocol is based on the oxidation using hydrogen peroxide catalyzed by sodium tungstate.

Materials:

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

Sodium tungstate (Na₂WO₄)

-

Methanol

Procedure:

-

Dissolve this compound in methanol.

-

Add a catalytic amount of sodium tungstate to the solution.

-

Slowly add hydrogen peroxide to the reaction mixture.

-

The reaction can be carried out at elevated temperatures (e.g., 65°C) to increase the reaction rate.

-

Monitor the progress of the reaction by a suitable technique (e.g., TLC or HPLC).

-

Upon completion, the product, Bis(4-tert-butylphenyl)aminoxyl, can be isolated and purified.

Quantitative Data:

This oxidation reaction is reported to proceed in high yields.

| Oxidizing System | Yield of Aminoxyl Radical | Reference |

| H₂O₂ / WO₄²⁻ in Methanol | ~80% | [5] |

| Oxidation of the corresponding hydroxylamine | 95% | [5] |

Antioxidant Activity: Radical Scavenging

The antioxidant mechanism of diarylamines like this compound involves a catalytic cycle of trapping harmful radicals, thereby inhibiting oxidative processes. This is particularly effective at elevated temperatures.[6][7]

The general mechanism involves the donation of a hydrogen atom from the amine to a peroxyl radical (ROO•), forming a resonance-stabilized aminyl radical. This aminyl radical can then react with another peroxyl radical to form non-radical products and regenerate the antioxidant or form other stable species.

Caption: General radical scavenging mechanism of diarylamine antioxidants.

C-N and C-C Bond Forming Reactions

This compound and its derivatives can participate in important carbon-nitrogen and carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials.

Representative Experimental Protocol: Buchwald-Hartwig Amination